![molecular formula C20H16BrN3O2 B13903157 (2S)-2-[(5-bromo-6-phenylfuro[2,3-d]pyrimidin-4-yl)amino]-2-phenylethanol](/img/structure/B13903157.png)
(2S)-2-[(5-bromo-6-phenylfuro[2,3-d]pyrimidin-4-yl)amino]-2-phenylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[(5-bromo-6-phenylfuro[2,3-d]pyrimidin-4-yl)amino]-2-phenylethanol is a complex organic compound characterized by its unique structure, which includes a brominated furo[2,3-d]pyrimidine core and a phenylethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(5-bromo-6-phenylfuro[2,3-d]pyrimidin-4-yl)amino]-2-phenylethanol typically involves multi-step organic reactions. One common approach is the copper-catalyzed oxidative dehydrogenative annulation of O-acyl oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components, combined with a copper catalyst to drive the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-[(5-bromo-6-phenylfuro[2,3-d]pyrimidin-4-yl)amino]-2-phenylethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The bromine atom in the furo[2,3-d]pyrimidine core can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[2,3-d]pyrimidine oxides, while substitution reactions can produce derivatives with different substituents at the bromine position.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S)-2-[(5-bromo-6-phenylfuro[2,3-d]pyrimidin-4-yl)amino]-2-phenylethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities. Researchers investigate its interactions with various biological targets to understand its effects and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Propriétés
Formule moléculaire |
C20H16BrN3O2 |
|---|---|
Poids moléculaire |
410.3 g/mol |
Nom IUPAC |
(2S)-2-[(5-bromo-6-phenylfuro[2,3-d]pyrimidin-4-yl)amino]-2-phenylethanol |
InChI |
InChI=1S/C20H16BrN3O2/c21-17-16-19(24-15(11-25)13-7-3-1-4-8-13)22-12-23-20(16)26-18(17)14-9-5-2-6-10-14/h1-10,12,15,25H,11H2,(H,22,23,24)/t15-/m1/s1 |
Clé InChI |
FGIIPPWCFAHPSX-OAHLLOKOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=C(C3=C(N=CN=C3O2)N[C@H](CO)C4=CC=CC=C4)Br |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C3=C(N=CN=C3O2)NC(CO)C4=CC=CC=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


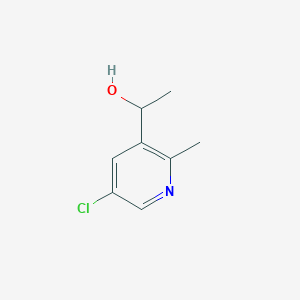
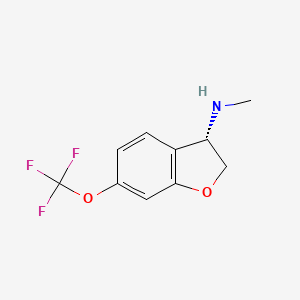
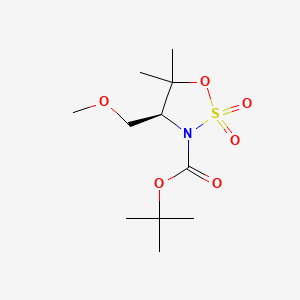
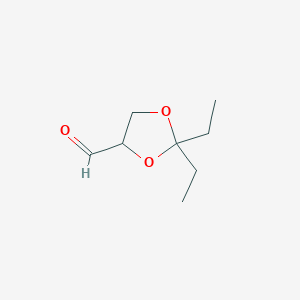
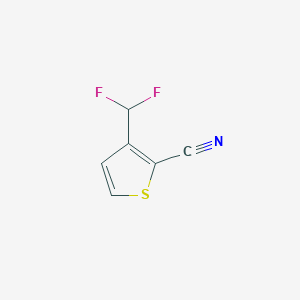
![N-(4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)propionamide](/img/structure/B13903113.png)
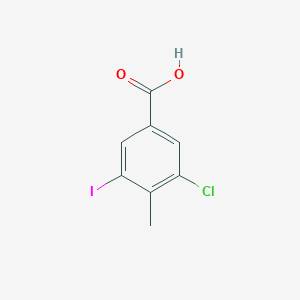
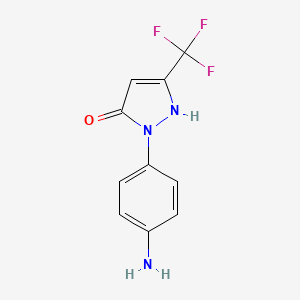
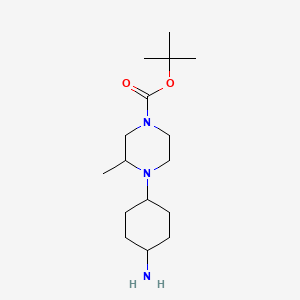
![[(2R,3S,5R,10R,15S,18S,19R)-13-ethyl-7-hydroxy-6,18-dimethoxy-15-(methoxymethyl)-11-oxa-13-azahexacyclo[8.8.1.12,5.01,12.03,8.015,19]icosa-6,8-dien-4-yl] benzoate](/img/structure/B13903155.png)
![cis-1-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B13903159.png)
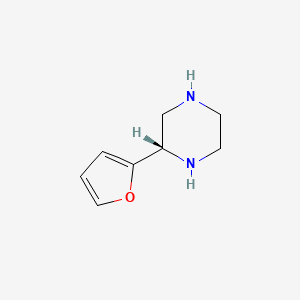
![2-[3-(Methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-9,10-diol](/img/structure/B13903167.png)
![2,3-Pyridinediamine, N3-[(4-chlorophenyl)methylene]-, [N(E)]-](/img/structure/B13903174.png)
